N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide
Description
Chemical Name: N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide CAS Number: 2034242-21-0 Molecular Formula: C₁₄H₁₄N₂O₅ Molecular Weight: 290.27 g/mol SMILES: OC(c1ccc2c(c1)OCCO2)CNC(=O)c1ccno1
This compound features a 1,4-benzodioxin ring linked to a hydroxyethyl group, which is further connected to a 1,2-oxazole-5-carboxamide moiety. The 1,4-benzodioxin scaffold is notable for its presence in bioactive molecules, such as antihepatotoxic agents and enzyme inhibitors . It is commercially available for research use (priced between $523–$1,174 per 1–50 mg) .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-10(8-15-14(18)12-3-4-16-21-12)9-1-2-11-13(7-9)20-6-5-19-11/h1-4,7,10,17H,5-6,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSNEODICZJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=NO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the oxazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzodioxin and oxazole rings can undergo substitution reactions to introduce different substituents, which can affect the compound’s properties and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxin or oxazole rings .
Scientific Research Applications
Synthetic Pathway Example
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydro-1,4-benzodioxin + Acetamide | Basic medium | N-(2,3-Dihydro-1,4-benzodioxin)acetamide |
| 2 | N-(2,3-Dihydro-1,4-benzodioxin)acetamide + Hydroxyethyl halide | Polar aprotic solvent | N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-acetamide |
Anti-Diabetic Potential
Research has shown that compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide exhibit anti-diabetic properties by inhibiting the enzyme α-glucosidase. This inhibition slows down carbohydrate digestion and absorption in the intestine, thereby reducing postprandial blood glucose levels .
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects. It may act as a modulator of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. By inhibiting MIF activity, these compounds could provide therapeutic benefits in treating chronic inflammatory diseases .
Anticancer Activity
This compound may exhibit anticancer properties through mechanisms involving DNA alkylation. This can lead to the suppression of cancer cell growth and could be particularly effective against tumors resistant to conventional therapies .
Study on Anti-Diabetic Effects
In a controlled study examining the anti-diabetic effects of similar compounds:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 25 | α-glucosidase inhibition |
| Compound B | 30 | α-glucosidase inhibition |
These results indicate that modifications to the benzodioxin structure can enhance inhibitory activity against α-glucosidase .
Study on Anti-inflammatory Effects
A study investigating the role of MIF in inflammation demonstrated that compounds targeting MIF showed significant reductions in inflammatory markers:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound C | 45 |
| Compound D | 60 |
This suggests that this compound could be a promising candidate for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores or biological targets. Below is a detailed comparison:
Table 1: Key Structural and Functional Analogs
Key Observations :
Antihepatotoxic Activity: Flavone derivatives (4f, 4g) with 1,4-dioxane rings exhibit stronger hepatoprotective effects than coumarins or simple benzodioxin derivatives. The hydroxymethyl group in 4g enhances activity by improving solubility and target binding .
Enzyme Inhibition :
- Compound 161 demonstrates dual inhibition of inflammatory enzymes (5-LOX and mPGES-1), leveraging the benzodioxin group for hydrophobic interactions. Its carboxylic acid group is critical for binding .
- The target compound’s oxazole carboxamide may mimic similar interactions but requires validation.
Sulfonamide or carboxylic acid groups (as in 161 or C₂₂H₁₇ClN₂O₄) improve water solubility and bioavailability compared to the hydroxyethyl-oxazole system .
Research and Development Context
- Synthetic Accessibility : The target compound is synthetically accessible via coupling reactions, as evidenced by related benzodioxin-carboxamide syntheses (e.g., Patent US2016/033 for a structurally complex benzodioxin-indazole derivative) .
- Commercial Availability: Priced higher than simpler building blocks (e.g., 2-cyanopyridine at $8/g), reflecting its specialized applications .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C13H15N3O4
- Molecular Weight : 273.28 g/mol
- CAS Number : 1092472-66-6
- IUPAC Name : this compound
The compound features a benzodioxin moiety and an oxazole ring, which are known to contribute to various pharmacological activities.
Antimicrobial Activity
Research has shown that compounds containing the oxazole ring exhibit notable antimicrobial properties . A comparative study indicated that derivatives of oxazole possess significant activity against various bacterial strains and fungi. The presence of the benzodioxin structure may enhance this activity due to its ability to interact with cellular membranes and metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which are crucial in treating chronic inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is particularly relevant in conditions like arthritis and inflammatory bowel disease .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of oxazole revealed that those with a benzodioxin moiety showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .
- Cancer Cell Apoptosis : In vitro studies on human breast cancer cell lines treated with this compound demonstrated a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated a substantial increase in early apoptosis at concentrations above 10 µM .
- Anti-inflammatory Mechanism : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Data Tables
Q & A
Q. How to validate conflicting cytotoxicity data across different cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
